
4-methyl-6-methylsulfanylpyrimidine
Overview
Description
4-methyl-6-methylsulfanylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a methyl group at position 4 and a methylsulfanyl group at position 6 makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-6-methylsulfanylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine with appropriate nucleophiles. For example, the reaction with 1,3-benzenedithiol can yield thiacalix4arenes . Another method involves the use of diacetylketene N,S-acetal as a starting material, which reacts with guanidine to form 3-alkyl- and 3-aryl-7-amino-5-methyl-4-methylidene-3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-thiones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-methylsulfanylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-methyl-6-methylsulfanylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to interact with these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
4-methyl-6-methylpyrimidine: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-methyl-6-aminopyrimidine: Contains an amino group instead of a methylsulfanyl group, leading to different chemical and biological properties.
Uniqueness
4-methyl-6-methylsulfanylpyrimidine is unique due to the presence of both a methyl group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Methyl-6-methylsulfanylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methyl group at the 4-position and a methylthio group at the 6-position, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups enhances its potential as an alkylating agent, allowing it to participate in various biochemical pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Anticancer Activity:
- Cytotoxic Effects: Studies have shown that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating strong potential for therapeutic application in oncology.
- Mechanism of Action: The compound may inhibit key enzymes involved in cancer cell proliferation, thereby inducing apoptosis in malignant cells.
2. Antimicrobial Properties:
- Broad-Spectrum Activity: Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, related compounds have shown promising minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
3. Enzyme Inhibition:
- Target Enzymes: The compound interacts with various enzymes and receptors, influencing numerous biochemical processes. Its ability to act as an alkylating agent allows it to modify nucleophilic sites on target proteins, potentially leading to inhibition of enzymatic activity .
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
Case Study: Anticancer Efficacy
In a notable study examining the anticancer properties of pyrimidine derivatives, researchers tested a series of compounds structurally related to this compound. The results indicated that these compounds effectively inhibited cell proliferation in multiple cancer models, particularly breast and colon cancers. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrimidine derivatives found that several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings suggested that these derivatives could serve as potential alternatives to traditional antibiotics, particularly in the face of rising antibiotic resistance.
Properties
IUPAC Name |
4-methyl-6-methylsulfanylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXDULCMTLXXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362809 | |
Record name | Pyrimidine, 4-methyl-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62671-89-0 | |
Record name | Pyrimidine, 4-methyl-6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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